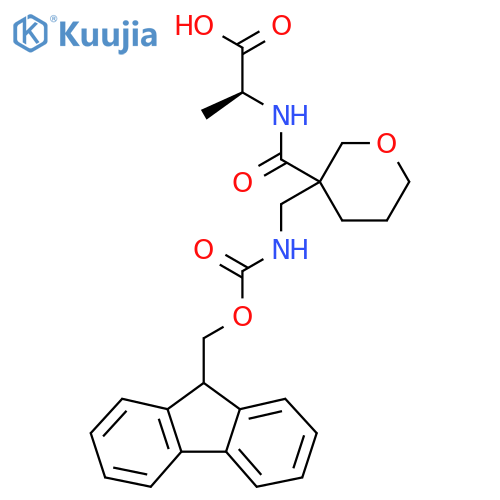

Cas no 2648913-50-0 ((2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid)

(2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid

- EN300-1547247

- 2648913-50-0

- (2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid

-

- インチ: 1S/C25H28N2O6/c1-16(22(28)29)27-23(30)25(11-6-12-32-15-25)14-26-24(31)33-13-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-5,7-10,16,21H,6,11-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/t16-,25?/m0/s1

- InChIKey: CHVFTYCEGOYVGL-YPHZTSLFSA-N

- ほほえんだ: O1CCCC(C(N[C@H](C(=O)O)C)=O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 708

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 114Ų

(2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1547247-0.5g |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 0.5g |

$2635.0 | 2023-06-05 | ||

| Enamine | EN300-1547247-0.25g |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 0.25g |

$2525.0 | 2023-06-05 | ||

| Enamine | EN300-1547247-0.05g |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 0.05g |

$2306.0 | 2023-06-05 | ||

| Enamine | EN300-1547247-5.0g |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 5g |

$7961.0 | 2023-06-05 | ||

| Enamine | EN300-1547247-250mg |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 250mg |

$2525.0 | 2023-09-25 | ||

| Enamine | EN300-1547247-2500mg |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 2500mg |

$5380.0 | 2023-09-25 | ||

| Enamine | EN300-1547247-50mg |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 50mg |

$2306.0 | 2023-09-25 | ||

| Enamine | EN300-1547247-10000mg |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 10000mg |

$11805.0 | 2023-09-25 | ||

| Enamine | EN300-1547247-100mg |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 100mg |

$2415.0 | 2023-09-25 | ||

| Enamine | EN300-1547247-2.5g |

(2S)-2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-3-yl}formamido)propanoic acid |

2648913-50-0 | 2.5g |

$5380.0 | 2023-06-05 |

(2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Shachi Mittal Analyst, 2019,144, 2635-2642

(2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acidに関する追加情報

Exploring the Potential of (2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic Acid in Biomedical Research

The compound with CAS No. 2648913-50-0, commonly referred to as (2S)-2-{[3-(fluorenylmethoxycarbonylamino)methyl]oxan-3-yl}formamidopropanoic acid, has emerged as a significant molecule in the field of biotechnology and pharmaceutical research. This compound, characterized by its complex structure, has garnered attention due to its potential applications in drug delivery systems and as a building block for advanced biomolecules. Recent studies have highlighted its role in enhancing the efficiency of therapeutic agents, making it a focal point for researchers worldwide.

The molecular structure of this compound is intriguing, featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is widely recognized for its protective properties in peptide synthesis. The presence of this group, along with the oxane ring and formamide functionalities, contributes to its unique chemical properties. Researchers have leveraged these features to develop innovative strategies for targeted drug delivery, where the Fmoc group plays a pivotal role in stabilizing sensitive therapeutic molecules during transit to their intended sites.

Recent advancements in computational chemistry have enabled scientists to model the interactions of this compound with various biological systems. These studies have revealed that the compound exhibits remarkable stability under physiological conditions, a critical attribute for its application in vivo. Furthermore, its stereochemistry, particularly the (2S) configuration, has been shown to influence its pharmacokinetic properties significantly. This insight has prompted researchers to explore stereo-specific synthesis methods to optimize its therapeutic potential.

In terms of pharmacological applications, this compound has demonstrated promise as a precursor for bioactive molecules. Its ability to serve as a scaffold for attaching various functional groups makes it versatile in drug design. For instance, modifications to the oxane ring have yielded derivatives with enhanced bioavailability and reduced toxicity, paving the way for novel therapeutic interventions.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. The use of chiral resolution techniques has been instrumental in achieving high enantiomeric purity, which is essential for maintaining the compound's desired pharmacological properties. Innovations in catalytic asymmetric synthesis have further streamlined the production process, making large-scale manufacturing more feasible.

Looking ahead, the integration of this compound into nanotechnology-based drug delivery systems holds immense potential. Its compatibility with lipid nanoparticles and polymeric micelles has been validated through recent experiments, suggesting its utility in encapsulating hydrophobic drugs and improving their solubility. This development aligns with the growing trend toward personalized medicine, where tailored drug delivery systems are crucial for maximizing therapeutic outcomes.

In conclusion, (2S)-2-{[3-(fluorenylmethoxycarbonylamino)methyl]oxan-3-yl}formamidopropanoic acid represents a groundbreaking molecule with far-reaching implications in biomedical research. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a key player in the development of next-generation therapeutics. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicine.

2648913-50-0 ((2S)-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)propanoic acid) 関連製品

- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

- 279-82-3(3-Azabicyclo[3.2.1]octane)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 2228096-79-3(2-methoxy-2-(thiolan-2-yl)propan-1-amine)

- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)

- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)

- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)

- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)